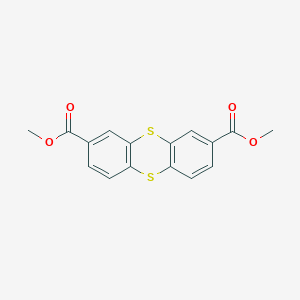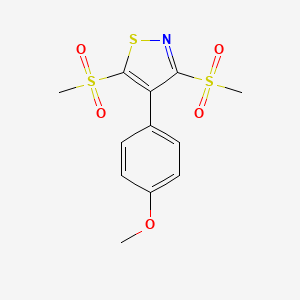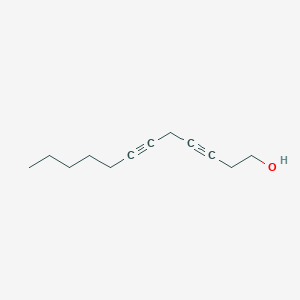![molecular formula C13H26ClNOS2Sn B14487682 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine CAS No. 65951-55-5](/img/structure/B14487682.png)
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon. This particular compound features a morpholine ring, a sulfur atom, and a carbonothioyl group, making it a unique and versatile chemical entity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine typically involves the reaction of dibutyltin dichloride with morpholine and a sulfur-containing reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the tin atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or altered tin oxidation states.
Substitution: Hydroxylated or alkylated derivatives.
科学研究应用
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar tin-carbon bonds.
Morpholine derivatives: Compounds featuring the morpholine ring but lacking the tin and sulfur components.
Organosulfur compounds: Compounds containing sulfur atoms bonded to carbon, but without the tin component.
Uniqueness
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is unique due to its combination of tin, sulfur, and morpholine components. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
65951-55-5 |
|---|---|
分子式 |
C13H26ClNOS2Sn |
分子量 |
430.6 g/mol |
IUPAC 名称 |
[dibutyl(chloro)stannyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.2C4H9.ClH.Sn/c8-5(9)6-1-3-7-4-2-6;2*1-3-4-2;;/h1-4H2,(H,8,9);2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChI 键 |
GHMGVGINBMYBKD-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(SC(=S)N1CCOCC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


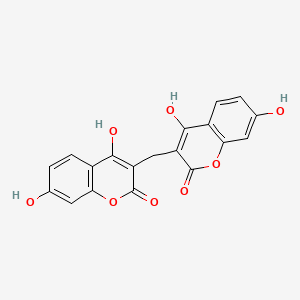

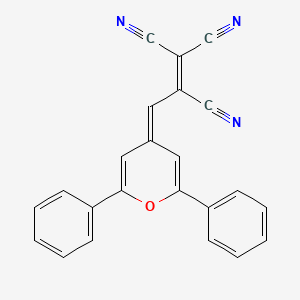
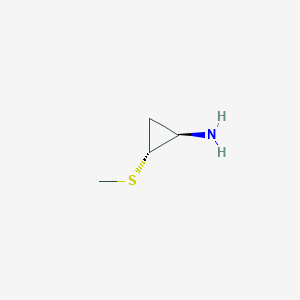
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
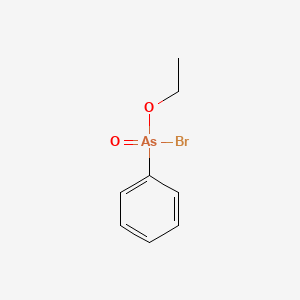

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
